molecular formula C17H19N3O3S B11509353 N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide

N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B11509353
M. Wt: 345.4 g/mol
InChI Key: DGGPZYRUUNJSDZ-UHFFFAOYSA-N
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Description

N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound that features a pyridine ring substituted with dimethyl and methylsulfanyl groups, linked to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring and its substituents can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2-methyl-3-nitrobenzamide: Similar structure but with an oxo group instead of a methylsulfanyl group.

    N-[(4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl)methyl]-3-nitrobenzamide: Lacks the 2-methyl group on the benzamide moiety.

Uniqueness

N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide is unique due to the presence of both the methylsulfanyl and nitro groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for versatile applications in various fields.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-methylsulfanylpyridin-3-yl)methyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C17H19N3O3S/c1-10-8-11(2)19-17(24-4)14(10)9-18-16(21)13-6-5-7-15(12(13)3)20(22)23/h5-8H,9H2,1-4H3,(H,18,21)

InChI Key

DGGPZYRUUNJSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)SC)C

Origin of Product

United States

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